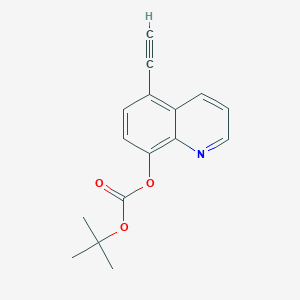

tert-Butyl (5-ethynylquinolin-8-yl) carbonate

Descripción

tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a quinoline derivative featuring a tert-butyl carbonate group at position 8 and an ethynyl substituent at position 5. The tert-butyl carbonate moiety acts as a protective group for hydroxyl functionalities, enhancing stability during synthetic processes. The ethynyl group provides a reactive handle for further functionalization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in medicinal chemistry and materials science.

Propiedades

Número CAS |

596135-26-1 |

|---|---|

Fórmula molecular |

C16H15NO3 |

Peso molecular |

269.29 g/mol |

Nombre IUPAC |

tert-butyl (5-ethynylquinolin-8-yl) carbonate |

InChI |

InChI=1S/C16H15NO3/c1-5-11-8-9-13(14-12(11)7-6-10-17-14)19-15(18)20-16(2,3)4/h1,6-10H,2-4H3 |

Clave InChI |

XVBSOZHEVCMLGI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C#C)C=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of tert-Butyl (5-ethynylquinolin-8-yl) carbonate typically involves the reaction of 5-ethynylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

tert-Butyl (5-ethynylquinolin-8-yl) carbonate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The tert-butyl carbonate group can be substituted with other functional groups using nucleophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

tert-Butyl (5-ethynylquinolin-8-yl) carbonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-ethynylquinolin-8-yl) carbonate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The quinoline ring can intercalate into DNA, affecting gene expression and cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison

- Substituent Effects: The ethynyl group in the target compound enables click chemistry applications, whereas the azidomethyl group in Compound 9 facilitates azide-alkyne cycloaddition . The tert-butyl carbamate group in the Darobactin derivative offers different deprotection kinetics compared to the carbonate group, influencing synthetic strategies .

Physical and Spectral Properties

Table 2: Physical Properties

Table 3: Spectral Data

- Ethynyl vs. Azidomethyl : The ethynyl group’s IR signature (~2100 cm⁻¹ for C≡C) contrasts with the azidomethyl group’s ~2100 cm⁻¹ (N₃) stretch, though neither is explicitly reported in the evidence .

- Optical Activity : The Darobactin derivative exhibits significant optical rotation due to chiral centers, absent in the achiral target compound .

Actividad Biológica

Introduction

tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of tert-Butyl (5-ethynylquinolin-8-yl) carbonate can be represented as follows:

- Molecular Formula : C15H15NO3

- Molecular Weight : 255.29 g/mol

This compound features a quinoline ring system, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of tert-butyl (5-ethynylquinolin-8-yl) carbonate is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, although further investigations are required to elucidate the exact mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of tert-butyl (5-ethynylquinolin-8-yl) carbonate against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 2000 μg/mL | Moderate activity |

| Escherichia coli | 3000 μg/mL | Limited activity |

| Pseudomonas aeruginosa | Not effective | No significant inhibition |

These findings suggest that while the compound has some antimicrobial potential, its effectiveness varies significantly among different pathogens.

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted on human fibroblast L929 cells to evaluate the safety profile of tert-butyl (5-ethynylquinolin-8-yl) carbonate. The results indicated low cytotoxicity, with a hemolytic activity rate below 2.5%, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.